C3a 70-77 ditrifluoroacetate
Description
C3a 70-77 ditrifluoroacetate (C3a(70-77) TFA) is a synthetic octapeptide corresponding to residues 70–77 of the complement component C3a, with the amino acid sequence Ala-Ser-His-Leu-Gly-Leu-Ala-Arg (ASHLGLAR). This peptide retains 1–2% of the biological activity of full-length C3a, a potent anaphylatoxin involved in immune and inflammatory responses . The trifluoroacetate (TFA) salt form enhances solubility and stability compared to the free peptide, making it suitable for experimental applications .
C3a(70-77) TFA directly interacts with human lymphocytes and monocytes, modulating immune functions such as leukocyte migration and lymphokine production . It is widely used in inflammation research to study complement receptor interactions and signaling pathways .
Properties
Molecular Formula |
C39H63F6N13O14 |
|---|---|
Molecular Weight |
1052.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C35H61N13O10.2C2HF3O2/c1-17(2)10-23(46-32(55)25(12-21-13-39-16-42-21)47-33(56)26(15-49)48-28(51)19(5)36)30(53)41-14-27(50)44-24(11-18(3)4)31(54)43-20(6)29(52)45-22(34(57)58)8-7-9-40-35(37)38;2*3-2(4,5)1(6)7/h13,16-20,22-26,49H,7-12,14-15,36H2,1-6H3,(H,39,42)(H,41,53)(H,43,54)(H,44,50)(H,45,52)(H,46,55)(H,47,56)(H,48,51)(H,57,58)(H4,37,38,40);2*(H,6,7)/t19-,20-,22-,23-,24-,25-,26-;;/m0../s1 |
InChI Key |
UZSGZXMAWLKTCQ-ZACJZTFSSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CO)NC(=O)C(C)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Resin Preparation and Loading
The synthesis begins with Rink amide resin , which provides an amide bond at the C-terminus. For a 0.1 mmol scale:
- Resin swelling : Rink amide resin is swelled in dimethylformamide (DMF) for 1 hour.
- Deprotection : The Fmoc group is removed using 20% piperidine in DMF.
- Amino acid activation : The first amino acid (e.g., arginine) is activated with HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOAt (hydroxyazabenzotriazole) in the presence of N-methylmorpholine (NMM) or DIPEA (N,N-diisopropylethylamine).
- Coupling : The activated amino acid is coupled to the resin.
Key Reagents :
| Component | Purpose | Source |
|---|---|---|
| Rink amide resin | Solid support for C-terminal | |
| HBTU | Carbodiimide coupling agent | |
| Piperidine | Fmoc deprotection agent | |
| NMM/DIPEA | Base for activation |
Chain Elongation
The sequence ASHLGLAR (Ala-Ser-His-Leu-Gly-Leu-Ala-Arg) is assembled sequentially:
- Deprotection : Fmoc groups are removed after each coupling step using 20% piperidine in DMF.
- Coupling : Each Fmoc-amino acid is activated with HBTU/HOAt and coupled to the growing chain.
- Monitoring : Coupling efficiency is assessed using the Kaiser test (ninhydrin-based colorimetric assay).
Critical Parameters :
- Coupling time : 1–2 hours for standard amino acids (e.g., alanine, leucine).
- Temperature : Room temperature for most steps.
- Solvent : DMF for swelling, activation, and coupling.
Cleavage and Trifluoroacetate Salt Formation
After completing the sequence:
- Final deprotection : The N-terminal Fmoc group is removed.
- Cleavage : The peptide is cleaved from the resin using TFA (95%) with scavengers (e.g., TIS, water, anisole) to prevent side reactions.
- Salt formation : The peptide is precipitated with diethyl ether, and trifluoroacetate is introduced during or after cleavage.
Cleavage Cocktail :
| Component | Volume (mL per 0.5 mmol) | Purpose |
|---|---|---|
| TFA | 30 | Cleavage/deprotection |
| TIS (triisopropylsilane) | 0.75 | Scavenger for Trt groups |
| Water | 0.75 | Hydrolysis of esters |
| Anisole | 0.75 | Resin swelling agent |
Note: TIS replaces EDT (ethanedithiol) in protocols to avoid reduction of sensitive residues like tryptophan.
Purification and Characterization
Purification
The crude peptide is purified via reversed-phase high-performance liquid chromatography (RP-HPLC) :
- Solubilization : Dissolved in acetonitrile (ACN) or DMSO.
- Chromatography : Eluted using a gradient of water (0.1% TFA) and ACN (0.1% TFA).
- Lyophilization : Fractions are freeze-dried to yield the white solid.
Solubility Data :
| Solvent | Solubility (mg/mL) | Source |
|---|---|---|
| Water | ~100 | |
| DMSO | Soluble | |
| PBS (pH 7.4) | 100 mg/mL |
Biological Activity and Applications
Research Applications
- Immune modulation : Used to study C3a receptor interactions and inflammatory pathways.
- Drug development : Serves as a template for designing C3a receptor antagonists.
Challenges and Optimizations
Synthetic Challenges
Chemical Reactions Analysis
C3a 70-77 ditrifluoroacetate undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds.
Reduction: Reduction reactions can break disulfide bonds, reverting the peptide to its reduced form.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
C3a 70-77 ditrifluoroacetate has several scientific research applications:
Immunology: It is used to study the complement system, particularly the role of complement 3a in immune responses.
Inflammation: The compound is used to investigate the mechanisms of inflammation and the role of complement 3a in inflammatory processes.
Cell Biology: Researchers use this peptide to study cell signaling pathways and the interactions between complement 3a and its receptors.
Pharmacology: The compound is used in drug development to identify potential therapeutic targets for diseases involving the complement system.
Mechanism of Action
C3a 70-77 ditrifluoroacetate exerts its effects by binding to the complement 3a receptor (C3aR). This interaction triggers a series of intracellular signaling pathways, leading to various biological responses. The peptide selectively desensitizes ileal smooth muscle to complement 3a but not to human complement 5a, indicating a specific interaction with cellular complement 3a binding sites .
Comparison with Similar Compounds
Table 1: Key Differences Between C3a and C3a(70-77) TFA
| Property | C3a | C3a(70-77) TFA |
|---|---|---|
| Molecular Weight | ~9,200 Da | 823.94 Da (free peptide) |
| Biological Activity | Full anaphylatoxin activity | 1–2% of C3a’s activity |
| Receptor Specificity | Binds C3aR with high affinity | Retains C3aR specificity |
| Solubility | Moderate | Enhanced (TFA salt form) |
| Key Applications | Immune activation studies | Receptor interaction studies |
Comparison with Other Anaphylatoxins: C5a
C5a, another complement-derived anaphylatoxin, shares functional overlap with C3a (e.g., chemotaxis, inflammation). This specificity makes it a valuable tool for dissecting C3a-specific pathways.
Table 2: Functional Activity Comparison
| Compound | IC50 for LIF Inhibition | Key Functional Role |
|---|---|---|
| C3a | ~10⁻⁸ M (PHA/Con A) | Full receptor activation |
| C3a(70-77) TFA | ~10⁻⁷ M (PHA/Con A) | Partial agonist, receptor study |
| C5a | N/A | Binds C5aR, distinct pathway |
Inhibition of Leukocyte Migration and Lymphokine Production
C3a(70-77) TFA suppresses leukocyte inhibitory factor (LIF) generation in human monocytes and T lymphocytes. At 10⁻⁷ M, it inhibits 75% of LIF activity induced by mitogens like PHA or Con A, whereas full-length C3a achieves similar inhibition at 10⁻⁸ M . The peptide also reduces T-cell migration by ~50% at 3 × 10⁻⁸ M (Con A-stimulated cells) .
Table 3: Inhibition of Immune Functions
| Function | C3a(70-77) TFA IC50 | C3a IC50 |
|---|---|---|
| LIF Inhibition (PHA) | ~10⁻⁷ M | ~10⁻⁸ M |
| T-cell Migration | 3 × 10⁻⁸ M (Con A) | Not reported |
Physicochemical Properties and Stability
The TFA salt form improves water solubility (>100 mg/mL) and storage stability (-20°C for 3 years in powder form) compared to the acetate salt or free peptide .
Research Implications and Limitations
Structural modifications or hybrid peptides may enhance efficacy .
Q & A
Q. What is the structural and functional relationship between C3a 70-77 ditrifluoroacetate and the native C3a protein?
this compound is an octapeptide corresponding to the carboxyl terminus (residues 70–77) of the complement component C3a. Despite lacking 69 residues from the N-terminus, it retains 1–2% of the bioactivity of full-length C3a, including histamine release, smooth muscle contraction, and modulation of leukocyte migration . Its specificity for the C3a receptor (C3aR) is preserved, enabling selective study of C3a-C3aR interactions without cross-reactivity with C5a receptors . The ditrifluoroacetate salt enhances solubility and stability compared to the free base .
Q. What are the standard protocols for reconstituting and storing this compound to maintain bioactivity?
Reconstitution :
Q. Storage :
| Form | Temperature | Duration | Source |
|---|---|---|---|
| Powder | -20°C (dry) | 3 years | |
| Solution (DMSO) | -80°C | 6 months | |
| Aqueous working solution | -20°C | 1 month |
Avoid freeze-thaw cycles to prevent peptide degradation .
Advanced Research Questions
Q. How can researchers address discrepancies in the reported bioactivity (1–2%) of this compound across experimental systems?
Variability in bioactivity may arise from:
- Receptor density : C3aR expression levels differ across cell types (e.g., monocytes vs. mast cells) . Validate receptor expression via flow cytometry or qPCR.
- Assay sensitivity : Use functional assays (e.g., histamine release, calcium flux) rather than binding assays to capture low-potency effects .
- Control comparisons : Include full-length C3a (positive control) and C5a (negative control) to confirm specificity .
Q. What experimental strategies are recommended for elucidating the concentration-dependent dual effects of this compound on immune cells?
Key approaches include:
- Dose-response profiling : Test concentrations from 10⁻⁹ M to 10⁻⁵ M. Significant suppression of leukocyte inhibitory factor (LIF) occurs at ≥10⁻⁷ M, with >75% inhibition at 10⁻⁶ M .
- Cross-desensitization : Pre-treat cells with C3a 70-77 to block subsequent C3a-induced responses, confirming receptor specificity .
- Time-course studies : Monitor transient effects (e.g., vascular permeability) versus sustained responses (e.g., cytokine modulation) .
Q. How should researchers design controls to confirm the specificity of this compound in receptor interaction studies?
- Negative controls : Use C5a (a related anaphylatoxin) to rule out cross-reactivity .
- Receptor antagonists : Co-administer C3aR antagonists (e.g., SB 290157) to block peptide effects .
- Genetic knockdown : CRISPR/Cas9-mediated C3aR knockout cells can isolate receptor-dependent pathways .
Methodological Notes
- Bioactivity validation : Always compare results with full-length C3a to contextualize the 1–2% activity threshold .
- Salt-form considerations : While bioactivity is equivalent between salt and free base, ditrifluoroacetate improves solubility for in vivo applications .
- Ethical compliance : Adhere to institutional guidelines for animal studies, particularly for inflammatory models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
